5-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2/c1-21-11-5-3-2-4-8(11)9-6-10(19-18-9)12(20)17-7-13(14,15)16/h2-6H,7H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRNZAQSCXLZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a methoxyphenyl halide in the presence of a base.
Attachment of the trifluoroethyl group: This can be done via nucleophilic substitution using a trifluoroethyl halide and a suitable base.
Formation of the carboxamide: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Products may include 5-(2-hydroxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide or 5-(2-formylphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide.
Reduction: The major product would be 5-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-amine.
Substitution: Products can vary depending on the substituent introduced.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide have shown promising results against various cancer cell lines. A related study demonstrated that specific pyrazole derivatives displayed percent growth inhibitions (PGIs) of over 80% against several cancer types, including OVCAR-8 and NCI-H40 cell lines .
Anti-inflammatory Properties
Research has suggested that pyrazole compounds can modulate inflammatory pathways. For example, derivatives of pyrazole have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition could lead to therapeutic applications in treating conditions like arthritis and other inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, indicating their potential as new antimicrobial agents. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxyphenyl group can modulate its electronic properties. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights structural analogs and their key differences, supported by evidence from synthetic, pharmacological, and crystallographic studies:
Key Findings from Comparative Analysis:
Trifluoroalkyl Groups: The 2,2,2-trifluoroethyl group in the target compound reduces basicity of adjacent amines and enhances metabolic stability compared to non-fluorinated analogs (e.g., methyl or ethyl groups) . This is critical in drug design to avoid rapid hepatic clearance. In contrast, the trifluoromethyl group in the agrochemical compound () improves lipophilicity, aiding penetration into insect cuticles .
Aryl Substituents :
- The 2-methoxyphenyl group in the target compound provides moderate lipophilicity (clogP ~2.5), balancing solubility and membrane permeability.
- Chlorophenyl analogs (e.g., ) exhibit higher electronegativity, favoring interactions with hydrophobic enzyme pockets but increasing toxicity risks .
Linker Modifications :
- Hydrazide/hydrazone linkers () introduce conformational rigidity and hydrogen-bonding capacity, often correlating with anticancer activity .
- Carboxamide linkers (target compound, ) are more stable under physiological conditions, favoring prolonged biological activity .
Biological Activity :
Biological Activity
5-(2-Methoxyphenyl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide (commonly referred to as the pyrazole derivative) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including its potential as an anti-cancer agent, anti-inflammatory properties, and its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 303.24 g/mol. The compound features a pyrazole ring substituted with a methoxyphenyl group and a trifluoroethyl moiety, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂F₃N₃O₂ |
| Molecular Weight | 303.24 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and ethanol |
Anti-Cancer Activity
Research indicates that pyrazole derivatives exhibit significant anti-cancer properties. A study evaluated the structure-activity relationship (SAR) of various pyrazole compounds against BRAF(V600E) mutations associated with melanoma. The findings suggest that the presence of the methoxy group enhances binding affinity to the target protein, potentially inhibiting tumor growth .
Anti-Inflammatory Properties
The compound has shown promising anti-inflammatory effects in various assays. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism involves inhibition of NF-κB signaling pathways, which are critical in mediating inflammatory responses .
Antimicrobial Activity
The pyrazole derivative has also been tested for antimicrobial properties against several bacterial strains. In vitro tests revealed moderate to high inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer progression.
- Modulation of Enzyme Activity : It interferes with enzymes responsible for inflammatory responses.
- Cell Cycle Arrest : Studies indicate that it induces cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Anti-Cancer Efficacy
A recent study assessed the efficacy of the compound in MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as confirmed by Annexin V staining assays .
Case Study 2: In Vivo Anti-Inflammatory Effects
In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in paw edema compared to the control group. Histological analysis showed reduced infiltration of inflammatory cells and lower levels of inflammatory markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
